Structural Differentiation: N-Isopropyl vs. N-Methyl Piperazine Substitution
The target compound incorporates an N-isopropylpiperazine group, which provides greater steric bulk and lipophilicity compared to analogous N-methylpiperazine derivatives. In the context of piperazinyl pyrimidine CCR4 antagonists disclosed in Patent EP2805947B1, the nature of the N-substituent on the piperazine ring is a critical determinant of receptor binding affinity, with optimal antagonism achieved through specific N-alkyl modifications [1]. While direct IC50 data for this specific intermediate against a biological target are not publicly available, the compound's design features align with SAR trends observed for kinase selectivity; the isopropyl group mimics the ethyl substituent found in inhibitors co-crystallized with c-KIT kinase (PDB 6KLA), where the N-ethylpiperazine moiety makes critical hydrophobic contacts in the ATP-binding pocket [2].
| Evidence Dimension | Piperazine N-substituent steric/electronic profile |
|---|---|
| Target Compound Data | N-isopropyl group (branching, cLogP contribution ~+1.5 vs. unsubstituted piperazine) |
| Comparator Or Baseline | N-methyl analog: 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 1017782-75-0); unsubstituted analog: 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 1000843-24-2) |
| Quantified Difference | Exact biological difference not publicly reported; structural basis for differentiation is the isopropyl group's increased van der Waals volume (~44 ų vs. ~22 ų for methyl) and higher calculated logP. |
| Conditions | Comparative structural analysis; no head-to-head biological assay publicly available. |
Why This Matters
For medicinal chemistry campaigns targeting kinases or GPCRs, the specific N-isopropyl substitution is essential for achieving the desired steric and hydrophobic interactions at the target binding site, making generic replacement with an N-methyl analog chemically inadequate.
- [1] Li, S., Wang, Y., Xiao, J., et al. (2017). Piperazinyl pyrimidine derivatives, preparation method and use thereof. European Patent EP2805947B1. Filed 2013-01-15, Published 2017-02-22. View Source
- [2] Lin, W.H., Wu, S.Y., Yeh, T.K., et al. (2019). Identification of a Multitargeted Tyrosine Kinase Inhibitor for the Treatment of Gastrointestinal Stromal Tumors and Acute Myeloid Leukemia. J. Med. Chem., 62, 11135-11150. PDB 6KLA. PMID: 31721578. View Source
